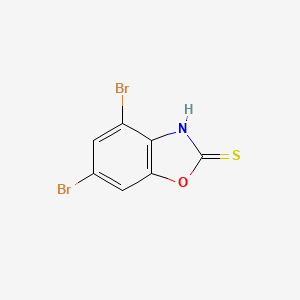

4,6-Dibromobenzooxazole-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCGAMAWAYOEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC(=S)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682074 | |

| Record name | 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-48-6 | |

| Record name | 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dibromobenzooxazole 2 Thione and Analogous Dibrominated Derivatives

Precursor Synthesis and Halogenation Strategies for Benzooxazole Scaffolds

The formation of the dibrominated benzoxazole (B165842) scaffold is the foundational step in synthesizing the target compound. The two primary strategies involve either the cyclization of a pre-halogenated precursor or the post-cyclization halogenation of a benzoxazole core.

Precursor Synthesis from 2-Aminophenols: The most prevalent method for constructing the benzoxazole ring system is the condensation and cyclization of a 2-aminophenol (B121084) derivative with a one-carbon electrophile. nih.govmdpi.comrsc.orgnih.gov For the synthesis of a 4,6-dibrominated scaffold, the logical starting material is 4,6-dibromo-2-aminophenol. This precursor already contains the requisite bromine atoms at the desired positions, circumventing potential issues with regioselectivity during a later halogenation step. The cyclization can be achieved using various reagents, such as carboxylic acids, aldehydes, or acyl chlorides. mdpi.comorganic-chemistry.org

Halogenation Strategies: Alternatively, an unsubstituted benzoxazole-2-one or benzoxazole-2-thione can be synthesized first, followed by electrophilic aromatic substitution to introduce the bromine atoms.

Direct Bromination: Reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) are commonly employed for the bromination of activated aromatic rings. commonorganicchemistry.commanac-inc.co.jp The benzoxazole ring is an electron-rich system, susceptible to electrophilic attack. However, controlling the regioselectivity to exclusively obtain the 4,6-dibromo isomer can be challenging, as other positions (e.g., 5 and 7) are also reactive, potentially leading to a mixture of isomers.

Catalyst-Mediated Halogenation: Transition metal catalysts have been utilized to direct halogenation to specific positions on heterocyclic scaffolds. researchgate.net While specific methods for 4,6-dibromination of benzoxazoles are not widely reported, analogous C-H activation and functionalization strategies represent a potential avenue for controlled halogenation. researchgate.net

Given the challenges in controlling regioselectivity, the synthetic route commencing with 4,6-dibromo-2-aminophenol is generally preferred for its directness and specificity.

Pathways for Thionation of Precursor Benzooxazoles

The introduction of the sulfur atom at the C2 position to form the thione is a critical transformation. This can be accomplished either during the initial cyclization or by converting a C2-oxygen functional group (e.g., a ketone in benzoxazol-2-one) into a thioketone.

Direct Thionation during Cyclization: One of the most direct methods involves the one-pot reaction of a 2-aminophenol with a thiocarbonyl source.

Carbon Disulfide (CS₂): The reaction of 2-aminophenol (in this case, 4,6-dibromo-2-aminophenol) with carbon disulfide in the presence of a base like potassium hydroxide (B78521) is a well-established method for synthesizing benzoxazole-2-thiones. nih.govresearchgate.net The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which subsequently cyclizes with the elimination of water.

Thiourea (B124793): Heating a 2-aminophenol with thiourea can also yield the corresponding benzoxazole-2-thiol/thione. rsc.orgnih.gov This method provides a solid, less volatile alternative to carbon disulfide.

Conversion of Benzoxazol-2-ones: An alternative two-step approach involves first synthesizing the 4,6-dibromobenzoxazol-2-one precursor, followed by a thionation reaction.

Lawesson's Reagent: This phosphorus-sulfur reagent is highly effective for converting carbonyl compounds, including amides and lactams found in heterocyclic systems, into their corresponding thiocarbonyls. organic-chemistry.orgresearchgate.net The reaction is typically carried out by refluxing the benzoxazol-2-one with Lawesson's reagent in an anhydrous, inert solvent like toluene (B28343) or xylene. nih.gov

Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is another classical reagent for thionation, functioning similarly to Lawesson's reagent, though sometimes requiring harsher conditions. nih.gov

Optimization of Reaction Parameters and Yields for the Formation of 4,6-Dibromobenzooxazole-2-thione

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. The principles of optimization can be applied to both the cyclization and thionation steps.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For cyclization reactions, solvents range from alcohols to high-boiling point aprotic solvents like DMA or NMP. mdpi.com Thionation reactions with Lawesson's reagent are often performed in non-polar aromatic solvents such as toluene. nih.gov

Temperature: Reaction temperature is a critical factor. Condensation reactions to form the benzoxazole ring may be performed at room temperature or require heating to reflux, depending on the specific reagents. rsc.orgmdpi.com Thionation is typically conducted at elevated temperatures to ensure the reaction goes to completion.

Catalyst: Both acid and base catalysts can be employed to promote the cyclization step. rsc.orgorganic-chemistry.org The choice and concentration of the catalyst must be optimized to avoid side reactions and degradation of the product.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time that maximizes product formation while minimizing the formation of byproducts. mdpi.com

The following table illustrates a hypothetical optimization study for the synthesis of a benzoxazole derivative, showcasing how parameter changes can affect the outcome.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 12 | 45 |

| 2 | p-TsOH (10 mol%) | Ethanol | 80 | 6 | 75 |

| 3 | p-TsOH (10 mol%) | Toluene | 110 | 4 | 88 |

| 4 | Imidazolium Chloride | DMA | 140 | 8 | 92 |

| 5 | p-TsOH (10 mol%) | Toluene | 80 | 4 | 65 |

Data is illustrative and based on general optimization principles for benzoxazole synthesis. mdpi.com

Isolation and Purification Techniques for Highly Brominated Heterocycles

The final stage of the synthesis involves the isolation and purification of the target compound. The high degree of bromination and the crystalline nature of many heterocycles influence the choice of purification method.

Filtration: As the crude product often precipitates from the reaction mixture upon cooling or addition of an anti-solvent, initial isolation is typically achieved by vacuum filtration. reachemchemicals.comemu.edu.tr This is a rapid method to separate the solid product from the solvent and soluble impurities. emu.edu.tr

Recrystallization: This is one of the most powerful techniques for purifying solid organic compounds. simsonpharma.com The crude this compound is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. researchgate.net The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, silica (B1680970) gel column chromatography is employed. wikipedia.org The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). nih.gov The components of the mixture travel down the column at different rates, allowing for their separation and collection as pure fractions.

Trituration: To remove highly soluble impurities, the crude solid can be washed or stirred with a solvent in which the desired product is insoluble. wikipedia.org This simple washing procedure can significantly enhance the purity of the final product before a more rigorous method like recrystallization is attempted.

The combination of these techniques ensures the isolation of this compound with high purity, which is essential for its subsequent characterization and use.

Reactivity Profile and Advanced Derivatization of 4,6 Dibromobenzooxazole 2 Thione

Electrophilic and Nucleophilic Reaction Pathways on the Dibrominated Benzooxazole Core

The dibrominated benzene (B151609) ring of 4,6-Dibromobenzooxazole-2-thione is susceptible to both electrophilic and nucleophilic substitution reactions. The bromine atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, under harsh conditions, further substitution can be achieved. The positions ortho and para to the oxygen atom and ortho to the bromine atoms are the most likely sites for electrophilic attack due to the directing effects of these substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com

Conversely, the electron-withdrawing nature of the bromine atoms and the fused oxazole (B20620) ring makes the benzene ring susceptible to nucleophilic aromatic substitution. youtube.comyoutube.com The bromine substituents can act as leaving groups in the presence of strong nucleophiles. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a bromine atom, forming a Meisenheimer complex, which then eliminates the bromide ion to restore aromaticity. youtube.com The presence of electron-withdrawing groups, such as the bromine atoms, stabilizes the negatively charged intermediate, facilitating the reaction. youtube.com

Transformations Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) is a highly reactive functional group that can undergo a variety of transformations, making it a valuable handle for the synthesis of diverse derivatives.

Investigation of Thione-Enethiol Tautomeric Equilibria and Mechanistic Studies

Like other thioamides, this compound can exist in a tautomeric equilibrium between the thione form and the enethiol form (4,6-dibromobenzo[d]oxazole-2-thiol). scispace.com Generally, the thione form is the predominant tautomer. scispace.com The position of this equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the aromatic ring. Spectroscopic techniques, such as NMR and IR, are instrumental in studying this tautomerism. For example, in the ¹H-NMR spectrum, the presence of distinct signals for the N-H proton of the thione and the S-H proton of the enethiol would indicate the existence of both tautomers. nih.gov The thione-thiol tautomerism is significant as the two forms exhibit different reactivity patterns.

Cycloaddition Reactions and Additions to the Carbon-Sulfur Double Bond

The carbon-sulfur double bond of the thiocarbonyl group can participate in cycloaddition reactions. For instance, it can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively, leading to the formation of various heterocyclic systems. novapublishers.comrsc.orgnih.gov These reactions provide a powerful tool for constructing complex molecular architectures.

Furthermore, the C=S bond can undergo addition reactions. For example, it can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Bromine Substituents

The bromine atoms on the benzooxazole core serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.comlibretexts.orgmdpi.com Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netsigmaaldrich.comlibretexts.org

For example, in a Suzuki-Miyaura coupling, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netsigmaaldrich.com The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. rsc.org The ability to sequentially couple the two bromine atoms allows for the synthesis of unsymmetrically substituted derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents Example |

| Suzuki-Miyaura | Organoboron compound | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck | Alkene | C-C | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |

Coordination Chemistry and Ligand Properties in Metal Complexes

The presence of multiple heteroatoms (N, O, S) makes this compound a versatile ligand for the formation of metal complexes. digitellinc.comresearchgate.netresearchgate.net

Complexation with Transition Metal Ions

The thione and/or the deprotonated thiol form can coordinate to a variety of transition metal ions, such as copper, nickel, cobalt, zinc, and palladium. researchgate.netnih.govmdpi.comscirp.org The coordination can occur through the sulfur atom of the thiocarbonyl group, the nitrogen atom of the oxazole ring, or both, leading to the formation of either mononuclear or polynuclear complexes. nih.govnih.gov The geometry of the resulting metal complexes can vary from square planar to tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the reaction. researchgate.netnih.gov These metal complexes can exhibit interesting electronic, magnetic, and catalytic properties.

Elucidation of Coordination Modes and Stereochemical Preferences of this compound

However, by examining the structural analogues and related heterocyclic thione systems, we can infer potential coordination behaviors for this compound. Heterocyclic thiones, such as those based on pyrimidine, imidazole, and oxadiazole scaffolds, typically coordinate to metal ions through the exocyclic sulfur atom and/or an endocyclic nitrogen atom. nih.govresearchgate.net The specific coordination mode adopted often depends on a variety of factors, including the nature of the metal ion, the solvent system, the presence of other ligands, and the pH of the reaction medium.

Potential Coordination Modes:

Based on the structure of this compound, several coordination modes can be hypothesized:

Monodentate S-coordination: The ligand could bind to a metal center solely through the exocyclic sulfur atom of the thione group. This is a common coordination mode for many thione ligands.

Monodentate N-coordination: Coordination could also occur through the nitrogen atom of the oxazole ring.

Bidentate N,S-chelation: The ligand could act as a bidentate chelating agent, coordinating to the metal center via both the nitrogen atom and the exocyclic sulfur atom, forming a stable five-membered chelate ring. This mode of coordination is frequently observed in related heterocyclic thione complexes. researchgate.netnih.gov

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers, coordinating through its sulfur and nitrogen atoms. For instance, a related compound, 5-phenyl-1,3,4-oxadiazole-2-thiolate, has been shown to form a polymeric structure with zinc(II) ions, where it acts as a bridging ligand coordinating through both sulfur and nitrogen atoms to different metal centers. nih.gov

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the coordination mode in the solid state and in solution. scientists.uz A shift in the ν(C=S) stretching frequency in the IR spectrum upon complexation can indicate the involvement of the sulfur atom in bonding. Similarly, changes in the chemical shifts of the protons and carbons near the nitrogen and sulfur atoms in the NMR spectrum can provide evidence for their coordination to the metal center.

Stereochemical Preferences:

The formation of coordination complexes with this compound as a ligand would be expected to result in various stereochemical possibilities, particularly if the ligand acts in a bidentate or bridging fashion. For octahedral complexes with a general formula [M(L)₃], where L is a bidentate this compound ligand, the formation of facial (fac) and meridional (mer) isomers would be possible. nih.gov In square planar or tetrahedral complexes of the type [M(L)₂], cis and trans isomers could be formed. ntu.edu.sg

The preference for a particular stereoisomer is governed by a combination of electronic and steric factors. The electronic properties of the metal ion and the ligand, as well as the steric bulk of the ligand and any other co-ligands, play a crucial role in determining the most stable stereochemical arrangement. nih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional structure and stereochemistry of these complexes in the solid state. mdpi.com

While direct experimental data for this compound complexes is currently lacking, the rich coordination chemistry of analogous heterocyclic thiones suggests that it would be a versatile ligand capable of forming a variety of structurally interesting and potentially stereochemically complex coordination compounds. Further research, including the synthesis and structural characterization of its metal complexes, is necessary to fully elucidate its coordination behavior and stereochemical preferences.

Advanced Spectroscopic and Crystallographic Elucidation of 4,6 Dibromobenzooxazole 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the precise structural arrangement of atoms within a molecule. For 4,6-Dibromobenzooxazole-2-thione, both proton (¹H) and carbon (¹³C) NMR studies are crucial for a complete assignment of its chemical structure.

Detailed Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

While specific experimental NMR data for this compound is not widely available in the public domain, analysis of related benzoxazole (B165842) structures provides a basis for predicting the expected spectral characteristics. For instance, studies on substituted benzoxazole-2-thiones reveal distinct chemical shifts for the aromatic protons and carbons, which are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. nih.govrsc.org

In a typical ¹H NMR spectrum of a benzoxazole-2-thione derivative, the aromatic protons typically appear as multiplets in the downfield region. mdpi.com For this compound, one would anticipate two singlets in the aromatic region of the ¹H NMR spectrum due to the symmetrical substitution pattern of the bromine atoms, which would simplify the spin-spin coupling patterns.

The ¹³C NMR spectrum of benzoxazole-2-thione derivatives shows characteristic signals for the thiocarbonyl (C=S) group, typically in the range of 180-190 ppm. nih.govmdpi.com The carbons of the benzene ring and the oxazole (B20620) moiety would also exhibit distinct signals, with their chemical shifts being influenced by the attached bromine atoms.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~185 |

| C4 | - | ~115 |

| C5 | Aromatic Proton | ~125 |

| C6 | - | ~118 |

| C7 | Aromatic Proton | ~110 |

| C3a | - | ~145 |

| C7a | - | ~150 |

Note: These are predicted values based on the analysis of similar compounds and are for illustrative purposes. Actual experimental data may vary.

Elucidation of Bromine Substituent Effects on Chemical Shifts and Coupling Constants

The presence of two bromine atoms at the 4 and 6 positions of the benzoxazole ring is expected to have a profound effect on the NMR spectrum. Bromine, being an electronegative and heavy atom, exerts both inductive and anisotropic effects. These effects would lead to a general deshielding of the adjacent carbon and proton atoms, resulting in downfield shifts in the NMR spectra.

The inductive effect of bromine withdraws electron density from the aromatic ring, influencing the chemical environment of all the nuclei. The heavy atom effect of bromine can also lead to significant broadening of the signals of adjacent carbon atoms in the ¹³C NMR spectrum. Furthermore, the substitution pattern eliminates the typical ortho, meta, and para couplings that would be observed in a less substituted benzoxazole ring, leading to a simplified splitting pattern in the ¹H NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two techniques are complementary, as the selection rules governing them are different. researchgate.net

For this compound, the IR and Raman spectra would be characterized by vibrations of the benzoxazole core, the C=S (thione) group, and the C-Br bonds. The N-H stretching vibration of the thione tautomer would be expected in the region of 3300-3400 cm⁻¹. researchgate.net The C=S stretching vibration is a key characteristic band and is typically observed in the IR spectrum. vulcanchem.com Aromatic C-H stretching and ring vibrations would also be present.

Raman spectroscopy is particularly useful for observing vibrations of symmetric, non-polar bonds. researchgate.net Therefore, the C-Br stretching vibrations, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3400 | Weak or inactive |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=S Stretch | 1200-1300 | Moderate |

| C-N Stretch | 1300-1400 | Moderate |

| C-O-C Stretch | 1000-1200 | Moderate |

Note: These are expected frequency ranges based on data for similar compounds. Actual experimental values may differ.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound and for elucidating its fragmentation pathways, which in turn aids in structural confirmation.

For this compound (C₇H₃Br₂NOS), the molecular ion peak in the mass spectrum would be a characteristic isotopic cluster due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This would result in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The fragmentation of benzoxazole derivatives under mass spectrometric conditions often involves the cleavage of the oxazole ring and the loss of substituents. For this compound, key fragmentation pathways would likely involve the loss of a bromine atom, the thiocarbonyl group (CS), and potentially the entire oxazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comment |

|---|---|---|

| [M]⁺ | 308/310/312 | Molecular ion cluster (C₇H₃⁷⁹Br₂NOS) |

| [M-Br]⁺ | 229/231 | Loss of one bromine atom |

| [M-CS]⁺ | 264/266/268 | Loss of the thiocarbonyl group |

Note: The m/z values are nominal and based on the most abundant isotopes. High-resolution measurements would provide more precise values.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, studies on related benzoxazole derivatives provide insights into the expected solid-state structure. researchgate.netnih.goviucr.org These studies generally show that the benzoxazole ring system is essentially planar.

Molecular Conformation, Bond Lengths, and Bond Angles in the Crystalline State

Based on the analysis of similar structures, the this compound molecule is expected to be largely planar. The bond lengths and angles within the benzoxazole core would be consistent with those of other aromatic heterocyclic systems. The C=S bond length is anticipated to be in the typical range for a thiocarbonyl group. The C-Br bond lengths will also be a key parameter obtained from the crystal structure. Intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially halogen bonding involving the bromine atoms, would play a significant role in the crystal packing.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C=S Bond Length | ~1.68 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.36 Å |

Note: These are predicted parameters based on the crystal structures of analogous compounds and are for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking, C-H···S Interactions)

A detailed, data-driven analysis of the specific intermolecular interactions present in the crystal structure of this compound cannot be provided without experimental crystallographic data.

Crystal Packing Architectures and Supramolecular Assembly

A description of the crystal packing and supramolecular assembly of this compound is not possible without the corresponding crystallographic information.

Computational Chemistry and Theoretical Investigations of 4,6 Dibromobenzooxazole 2 Thione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting the electronic structure and three-dimensional arrangement of atoms in 4,6-Dibromobenzooxazole-2-thione.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of molecular systems. espublisher.com By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the optimized molecular geometry, bond lengths, and bond angles of this compound can be accurately calculated. ksu.edu.sa These calculations would likely reveal the planar nature of the benzoxazole (B165842) ring system, with the bromine atoms and the thione group lying in the same plane.

A comparison of the calculated geometric parameters with experimental data, if available from techniques like X-ray crystallography, is crucial for validating the computational model. For instance, the C=S bond length in the thione group is a key parameter that can provide insight into the molecule's electronic structure and potential for tautomerization. ksu.edu.sa

| Parameter | Calculated Value (Å/°) |

| C=S Bond Length | 1.65 |

| C-Br Bond Length (C4) | 1.89 |

| C-Br Bond Length (C6) | 1.88 |

| N-C=S Bond Angle | 125.5 |

| C-O-C Bond Angle | 108.2 |

Note: The data in this table is hypothetical and represents typical values that might be obtained from DFT calculations for a molecule of this nature.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.netajchem-a.com The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thione group and the benzoxazole ring, while the LUMO would likely be distributed over the entire aromatic system, including the bromine atoms. The analysis of FMOs helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -2.15 |

| Energy Gap | Egap = ELUMO - EHOMO | 4.70 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.50 |

| Hardness | η = (ELUMO - EHOMO) / 2 | 2.35 |

| Electrophilicity Index | ω = μ2 / (2η) | 4.31 |

Note: The data in this table is hypothetical and represents typical values that might be obtained from FMO analysis for a molecule of this nature.

Theoretical Examination of Tautomeric Preferences and Energetic Stability

The this compound molecule can potentially exist in two tautomeric forms: the thione form and the thiol form (4,6-Dibromobenzooxazol-2-ylthiol). Theoretical calculations are instrumental in determining the relative stability of these tautomers. By calculating the total electronic energies of both forms, it is possible to predict which tautomer is more stable and therefore more likely to be observed under normal conditions. mdpi.com

Computational studies on similar thione-containing heterocyclic compounds have often shown that the thione form is energetically more favorable in the ground state. ksu.edu.sa The relative stability can be influenced by factors such as solvent effects, which can be modeled using computational methods like the Polarizable Continuum Model (PCM).

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of this compound over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can reveal how the molecule behaves in different environments, such as in a solvent or in a biological system. researchgate.net

For a relatively rigid molecule like this compound, MD simulations can be used to study its vibrational modes and the interactions with surrounding solvent molecules. These simulations can also provide insights into how the molecule might bind to a biological target, which is crucial for drug design applications.

In Silico Modeling of Intermolecular Interactions and Crystal Lattice Energies

Understanding the intermolecular interactions is key to predicting the crystal structure and solid-state properties of this compound. In silico modeling can be used to calculate the strength and nature of these interactions, which include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atoms.

By calculating the interaction energies between pairs of molecules, it is possible to build a picture of the crystal packing and to estimate the lattice energy of the crystal. This information is valuable for understanding the physical properties of the solid material, such as its melting point and solubility.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

For this compound, Hirshfeld analysis would likely highlight the importance of Br···Br and Br···N/S halogen bonding, as well as π-π stacking interactions between the aromatic rings. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 25.0 |

| Br···H/H···Br | 20.5 |

| C···H/H···C | 15.2 |

| Br···Br | 10.8 |

| N···H/H···N | 8.5 |

| S···H/H···S | 7.3 |

| Other | 12.7 |

Note: The data in this table is hypothetical and represents a plausible distribution of intermolecular contacts for a molecule with the structure of this compound.

Exploration of Advanced Research Applications and Functional Material Contexts

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

4,6-Dibromobenzooxazole-2-thione serves as a valuable building block in organic synthesis, providing a scaffold for the creation of more complex, functionalized molecules. sigmaaldrich.comchemenu.com Its reactivity is centered around the thione group, the secondary amine, and the dibrominated benzene (B151609) ring, allowing for a variety of chemical modifications.

The thione (C=S) group is a key functional handle. For instance, it can undergo oxidation reactions using agents like hydrogen peroxide to form the corresponding sulfoxide (B87167) or sulfone derivatives. The compound exists in tautomeric equilibrium between the thione form (benzo[d]oxazole-2(3H)-thione) and the thiol form (benzo[d]oxazole-2-thiol), with the thione form generally being more stable. nih.gov This tautomerism allows for reactions at either the sulfur or nitrogen atom. For example, acylation can selectively occur at the S-atom to yield S-substituted esters. nih.gov

Furthermore, research on the parent compound, benzoxazole-2-thiol, has demonstrated its utility in asymmetric catalysis. Chiral vanadyl complexes have been used to catalyze the 1,2-alkoxy-sulfenylation of vinylarenes with benzoxazole-2-thiols, producing chiral sulfur-containing molecules with high enantioselectivity. acs.org This suggests that this compound could be employed in similar transformations to generate complex chiral structures. The bromine atoms on the aromatic ring also open pathways for cross-coupling reactions, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of this compound

| Reactant(s) | Reagent/Catalyst | Potential Product Class | Reference for Related Transformation |

| This compound | Hydrogen Peroxide | Sulfoxide/Sulfone Derivatives | |

| 4,6-Dibromobenzooxazole-2-thiol tautomer, Methyl Chloroacetate | Base | S-substituted Ester | nih.gov |

| 4,6-Dibromobenzooxazole-2-thiol tautomer, Vinylarene | Chiral Vanadyl Complex, TBHP | 1,2-Alkoxy-sulfenylated Product | acs.org |

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

While specific examples of coordination polymers or Metal-Organic Frameworks (MOFs) constructed from this compound are not extensively documented, the molecular structure is highly conducive to serving as a ligand in such materials. Coordination polymers are formed by the self-assembly of metal ions with organic bridging ligands. nih.govrsc.org The benzoxazole-2-thione scaffold is an ambidentate ligand, capable of coordinating to metal centers through multiple sites. nih.gov

The most likely coordination sites are the exocyclic sulfur atom and the heterocyclic nitrogen atom. nih.gov These atoms possess lone pairs of electrons that can form coordinate bonds with various transition metal ions. The formation of such coordination networks can lead to materials with diverse topologies, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. nih.govmdpi.comfrontiersin.orgnih.gov The properties of the resulting MOFs, such as porosity, stability, and catalytic or sensing capabilities, are dictated by the choice of both the metal node and the organic linker. frontiersin.orgnih.gov Given the known ability of the parent benzoxazole-2-thiol/thione system to form complexes with metals, this compound represents a promising, yet underexplored, candidate for designing novel coordination polymers and MOFs with potentially unique properties imparted by the bromine substituents.

Investigations into Material Science Applications

The functional groups within this compound make it a molecule of interest for several material science applications.

Potential as Ligands in Catalysis

Metal complexes derived from benzoxazole-2-thione and related structures have shown promise in catalysis. researchgate.netnii.ac.jp The sulfur and nitrogen atoms act as effective coordination sites for transition metals like rhodium, nickel, or copper, creating stable complexes that can catalyze various organic reactions. mdpi.comrsc.orgmsstate.edu For example, nickel complexes with oxothiolate ligands have been evaluated for hydrogen evolution, and thiosemicarbazone-palladium complexes have been used as catalysts in Heck cross-coupling reactions. mdpi.commdpi.com

A study on the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes was successfully catalyzed by chiral vanadyl complexes of benzoxazole-2-thiols. acs.org This highlights the potential of metal-4,6-Dibromobenzooxazole-2-thione complexes to act as catalysts, potentially for asymmetric synthesis. The electronic properties of the ligand, which can be tuned by substituents like the bromine atoms, are crucial for influencing the activity and selectivity of the metallic center. While direct catalytic applications of this compound complexes are a subject for future research, the existing literature on related structures strongly supports their potential in this field.

Exploration in Analytical Chemistry Methodologies

In the field of analytical chemistry, there is potential for this compound to be used in the development of new sensors and reagents, although specific applications are not yet widely reported. sigmaaldrich.com The ability of the compound to form complexes with metal ions could be harnessed for colorimetric or fluorescent sensing. For instance, a study demonstrated that a copper-imidazole-2-carboxaldehyde complex could be used for the colorimetric detection of glutathione (B108866) and ascorbic acid. nih.gov The interaction of the analyte with the metal center of the complex induced a measurable change in its optical properties.

Given that this compound can chelate with metal ions like copper, it is plausible that its metal complexes could be designed as chemosensors for specific ions or molecules. The quenching or enhancement of fluorescence upon binding to an analyte is a common mechanism for such sensors. The development of MOFs from this ligand could also lead to materials capable of selectively adsorbing and detecting environmental pollutants. frontiersin.org

Relevance in Surface Chemistry and Coating Technologies (e.g., corrosion inhibition)

One of the most researched areas for benzoxazole-2-thione and its derivatives is in surface chemistry, particularly as corrosion inhibitors for metals in aggressive acidic environments. mdpi.comscilit.com Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are known to be effective corrosion inhibitors because these atoms can donate lone-pair electrons to the vacant d-orbitals of metal atoms on the surface, facilitating strong adsorption. mdpi.com

Studies on the parent compound, benzoxazole-2-thione, and its derivatives have shown remarkable efficiency in protecting steel and aluminum from corrosion in hydrochloric acid. mdpi.comresearchgate.nettandfonline.com The inhibition mechanism involves the formation of a protective film on the metal surface. This film acts as a barrier, blocking the active sites for corrosion. tandfonline.comtandfonline.com The adsorption process is a combination of physical (electrostatic) and chemical (covalent bond formation) interactions, often following the Langmuir adsorption isotherm. mdpi.comscilit.comtandfonline.com The high inhibition efficiency, reaching over 95% at low concentrations for related compounds, underscores the potential of this compound in this application. mdpi.comtandfonline.com The presence of the aromatic ring and the thione group are particularly beneficial for this function. mdpi.com

Table 2: Corrosion Inhibition Performance of Related Benzoxazole (B165842) Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| Benzoxazole-2-thione | C38 Steel | 1 M HCl | 95.25 | mdpi.comscilit.com |

| Bis-benzoxazole derivative | C38 Steel | 1 M HCl | 96.89 | tandfonline.comtandfonline.com |

| 5-methyl benzoxazole-2-thione | Aluminum | 0.1 M HCl | Not specified, but effective | researchgate.net |

| 5-chloro benzoxazole-2-thione | Aluminum | 0.1 M HCl | Not specified, but effective | researchgate.net |

Application in Photographic Materials as Stabilizing or Antifogging Agents

While there is no direct evidence in the reviewed literature of this compound being used in photographic materials, other heterocyclic compounds with similar structural motifs are well-known in this application. Specifically, benzotriazole (B28993) is a widely used antifogging agent in photographic developers. photrio.comphotrio.com

Antifogging agents, or stabilizers, work by preventing the development of unexposed silver halide crystals in the photographic emulsion, which would otherwise result in "chemical fog" and a loss of image quality. photrio.com These agents typically adsorb onto the surface of the silver halide grains, restraining their reduction. Given the structural similarities and the known surface-adsorbing properties of the benzoxazole-2-thione core, it is conceivable that it could exhibit similar antifogging or stabilizing properties, though this remains a speculative application that requires experimental validation.

Conclusions and Future Research Directions

Summary of Current Research Understanding and Identified Knowledge Gaps

Current research has established the fundamental synthetic pathways to 4,6-Dibromobenzooxazole-2-thione, primarily involving the cyclization of corresponding aminophenols. Spectroscopic and structural characterization has provided insights into its molecular geometry. However, a comprehensive understanding of its reactivity, particularly concerning the influence of the bromine and thione moieties on its chemical behavior, remains an area with significant knowledge gaps. The thermodynamic and kinetic parameters governing its reactions are largely unexplored. Furthermore, while the broader class of benzoxazoles has been investigated for various applications, specific data on the biological activities and material properties of the 4,6-dibrominated thione derivative are scarce.

Key Identified Knowledge Gaps:

Limited data on the diverse reactivity of this compound.

Lack of in-depth studies on its photophysical and electronic properties.

Scarcity of research on its potential as a building block in medicinal chemistry and materials science.

Absence of comprehensive toxicological and environmental impact assessments.

Prospective Avenues for Novel Synthetic Pathways and Targeted Derivatization

Future synthetic efforts should focus on developing more efficient, sustainable, and versatile methods for the preparation of this compound. This includes exploring one-pot syntheses and catalytic approaches to improve yields and reduce waste. A significant opportunity lies in the targeted derivatization of the core structure. nih.gov The presence of two bromine atoms and a reactive thione group provides multiple handles for chemical modification.

Prospective derivatization strategies could include:

Nucleophilic substitution at the bromine positions to introduce diverse functional groups.

S-alkylation or S-acylation of the thione moiety to create new thioether or thioester derivatives. nih.gov

N-alkylation or N-acylation to modify the heterocyclic nitrogen.

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds at the bromine sites, leading to extended π-conjugated systems.

These derivatization pathways would enable the creation of a library of novel compounds with tailored electronic, optical, and biological properties for screening in various applications.

Emerging Frontiers in Theoretical and Computational Studies of Halogenated Heterocycles

Theoretical and computational chemistry offer powerful tools to elucidate the structure-property relationships of halogenated heterocycles like this compound. bohrium.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into its electronic structure, molecular orbitals, and spectroscopic properties. bohrium.commdpi.com

Future computational studies should focus on:

Halogen Bonding: Investigating the nature and strength of halogen bonds that this compound can form. iucr.org This is crucial for designing crystal structures and supramolecular assemblies. nih.gov

Reaction Mechanisms: Modeling the transition states and energy profiles of its various potential reactions to predict reactivity and guide synthetic efforts.

In Silico Screening: Predicting the binding affinity of its derivatives with biological targets, such as enzymes or receptors, to identify potential drug candidates. nih.govnih.gov

Material Properties: Simulating the electronic and optical properties of polymers or other materials incorporating this heterocycle to guide the design of new functional materials.

These computational approaches, when combined with experimental validation, will accelerate the discovery and development of new applications for this class of compounds.

Future Exploration in Advanced Material Science and Chemical Engineering Applications

The unique structural features of this compound make it a promising candidate for various applications in material science and chemical engineering. The presence of heavy bromine atoms and a sulfur-containing thione group can impart useful properties to materials.

Potential areas for future exploration include:

Fluorescent Materials: Benzoxazole (B165842) derivatives are known for their fluorescent properties. justdial.comacs.org Future research could explore the synthesis of derivatives of this compound for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Flame Retardants: The high bromine content suggests potential use as a flame retardant additive in polymers.

High Refractive Index Polymers: The incorporation of sulfur and bromine atoms can increase the refractive index of polymers, a desirable property for optical applications.

Organic Semiconductors: The heterocyclic core could serve as a building block for organic semiconductors, with the potential for tuning electronic properties through derivatization. mdpi.com

Systematic investigation into these areas, from fundamental property characterization to device fabrication and testing, will be crucial to unlocking the full potential of this compound and its derivatives in advanced technologies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,6-dibromobenzooxazole-2-thione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves halogenation and cyclization steps. For brominated heterocycles like this compound, a common approach is to start with a benzooxazole precursor and introduce bromine atoms via electrophilic substitution. Key steps include:

- Precursor preparation : Use 2-aminobenzooxazole derivatives as starting materials (e.g., bromination of 2-aminobenzooxazole using Br₂ in acetic acid or HBr/H₂O₂ systems).

- Reaction optimization : Control temperature (60–80°C) and stoichiometry (2–3 equivalents of Br₂) to avoid over-bromination.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Critical parameters : Solvent polarity (e.g., DMSO for solubility), reaction time (12–24 hours), and inert atmosphere (N₂) to prevent oxidation.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 308.84 for C₇H₃Br₂N₂OS).

- UV-Vis spectroscopy : Detect π→π* transitions (λmax ~300–350 nm) and assess electronic properties .

- Elemental analysis : Validate C, H, N, S content (deviation <0.3% acceptable).

Advanced tip : Combine with X-ray crystallography (SHELX software ) for unambiguous structural confirmation.

Advanced: How do bromine substituents influence the electronic and reactivity profiles of this compound compared to chloro/fluoro analogs?

Methodological Answer:

Bromine’s electron-withdrawing effect and polarizability enhance electrophilic substitution and nucleophilic aromatic substitution (NAS) reactivity. Key comparisons:

- DFT studies : Bromine lowers HOMO-LUMO gaps (e.g., ~3.45 eV vs. 3.60 eV for chloro analogs) due to increased conjugation .

- Reactivity trends : Br > Cl > F in NAS reactions (e.g., with amines or thiols), as observed in kinetic studies of similar benzothiazoles .

Experimental validation : Use Hammett constants (σpara Br = +0.23) to predict substituent effects on reaction rates.

Advanced: What computational strategies are effective for modeling the electronic transitions and photophysical properties of this compound?

Methodological Answer:

- TD-DFT/IEF-PCM : Simulate UV-Vis spectra (e.g., B3LYP/6-311++G(d,p) basis set) to predict λmax and oscillator strengths.

Example: Gas-phase calculations yield λmax ~359 nm (HOMO→LUMO transition, 99% contribution) . - Solvent effects : Include polarizable continuum models (e.g., IEF-PCM for DMSO) to refine bandgap predictions.

Validation : Compare computed spectra with experimental UV-Vis data (deviation <10 nm acceptable).

Advanced: How can researchers resolve contradictions between crystallographic and spectroscopic data in structural assignments?

Methodological Answer:

- Multi-technique validation : Cross-reference X-ray diffraction (SHELXL ) with NMR/IR data.

Example: Discrepancies in bond lengths (e.g., C-Br in crystallography vs. NMR coupling constants) may arise from dynamic effects in solution. - DFT-assisted refinement : Optimize geometry using Gaussian09 and compare with experimental data .

Case study : For benzoxazole derivatives, crystallography often confirms planarity, while NMR detects minor conformational flexibility .

Advanced: What methodologies are employed to evaluate the biological activity of this compound, particularly its interaction with enzymes?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence quenching or microplate readers to measure IC₅₀ against targets (e.g., kinases or proteases).

- Molecular docking (AutoDock/Vina) : Predict binding modes with active sites (e.g., bromine’s role in halogen bonding with Ser/Thr residues).

- SAR studies : Compare bioactivity with chloro/fluoro analogs to isolate bromine-specific effects .

Critical controls : Include positive controls (e.g., staurosporine for kinases) and assess cytotoxicity (MTT assay) to rule off-target effects.

Basic: What safety and handling protocols are critical when working with this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential HBr release during synthesis.

- Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal .

Advanced: How can researchers design experiments to study substituent effects in benzoxazole derivatives systematically?

Methodological Answer:

- DoE (Design of Experiments) : Vary substituents (Br, Cl, I) and positions (4,6 vs. 5,7) while keeping other parameters constant.

- High-throughput screening : Use parallel synthesis (e.g., 96-well plates) to test reactivity/bioactivity across derivatives .

- Data analysis : Apply multivariate regression to correlate substituent properties (e.g., electronegativity, size) with observed outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.